Geranyl phosphate

Description

Properties

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O4P/c1-9(2)5-4-6-10(3)7-8-14-15(11,12)13/h5,7H,4,6,8H2,1-3H3,(H2,11,12,13)/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOWJDCTFSWUMJ-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOP(=O)(O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COP(=O)(O)O)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core of Monoterpene Production: A Technical Guide to Geranyl Diphosphate Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Geranyl diphosphate (GPP), a C10 isoprenoid, is a critical precursor in the biosynthesis of a wide array of plant secondary metabolites, most notably monoterpenes. These compounds are integral to plant defense, pollinator attraction, and have significant commercial value as pharmaceuticals, fragrances, and flavors. This technical guide provides an in-depth exploration of the geranyl diphosphate biosynthesis pathway in plants, detailing the core enzymatic reactions, their subcellular compartmentalization, and regulatory mechanisms. Furthermore, it offers a compilation of quantitative data on enzyme kinetics and detailed experimental protocols for the study of this pivotal metabolic pathway.

The Core Biosynthetic Pathway

The synthesis of geranyl diphosphate is a condensation reaction that joins two five-carbon precursors: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] This reaction is catalyzed by the enzyme geranyl diphosphate synthase (GPPS).[1]

Precursor Supply: The MVA and MEP Pathways

Plants utilize two distinct pathways to synthesize IPP and DMAPP, which are segregated into different cellular compartments.[2]

-

The Mevalonate (MVA) Pathway: Primarily operating in the cytosol, this pathway provides IPP and DMAPP for the synthesis of sesquiterpenes, triterpenes (like sterols), and polyterpenes.[3] In some specific cases, such as in rose flowers for geraniol biosynthesis, the MVA pathway has been shown to supply precursors for GPP synthesis in the cytosol.[4]

-

The Methylerythritol 4-Phosphate (MEP) Pathway: This pathway is active in the plastids and is the principal source of IPP and DMAPP for the synthesis of GPP destined for monoterpene production.[5][6] It also provides precursors for diterpenes (via geranylgeranyl diphosphate), carotenoids, and chlorophylls.[3]

Key Enzymes in Geranyl Diphosphate Synthesis

While GPPS is the primary enzyme responsible for GPP synthesis, other prenyltransferases can also contribute to the GPP pool.

-

Geranyl Diphosphate Synthase (GPPS): This enzyme catalyzes the condensation of one molecule of DMAPP with one molecule of IPP to form GPP.[5] Plant GPPS can exist as homodimers or heterodimers, with the heterodimeric form consisting of a large and a small subunit.[2]

-

Geranylgeranyl Diphosphate Synthase (GGPPS): Typically, GGPPS synthesizes the C20 precursor for diterpenes. However, under certain conditions or through interactions with specific protein partners, GGPPS can also produce GPP.[1][6]

-

Bifunctional Farnesyl Diphosphate Synthase (FPPS): In some plants, like roses, a cytosolic FPPS has been identified that can produce both GPP and farnesyl diphosphate (FPP).[4]

Subcellular Compartmentalization

The biosynthesis of GPP is a highly compartmentalized process, ensuring the targeted supply of this precursor for various metabolic needs. The subcellular localization of GPPS isoforms is a critical factor in determining which precursor pool is utilized and the ultimate fate of the synthesized GPP.[2]

-

Plastids: This is the major site of GPP synthesis for monoterpene production, utilizing IPP and DMAPP from the MEP pathway.[2][6]

-

Mitochondria, Endoplasmic Reticulum (ER), and Cytosol: Different GPPS isoforms have been found in these compartments, where GPP is likely involved in other metabolic processes, such as protein prenylation and the synthesis of specific secondary metabolites.[2]

Regulation of Geranyl Diphosphate Biosynthesis

The production of GPP is tightly regulated to balance the metabolic demands for monoterpenes and other essential isoprenoids. This regulation occurs at multiple levels:

-

Transcriptional Regulation: The expression of genes encoding different GPPS isoforms can be induced by developmental cues and environmental stimuli, including herbivory and pathogen attack.[2] Phytohormones such as jasmonic acid (JA) and salicylic acid (SA) are key signaling molecules in these responses.[7]

-

Protein-Protein Interactions: GPPS can form protein complexes, or metabolons, with downstream enzymes like monoterpene synthases. This metabolic channeling is thought to enhance catalytic efficiency by facilitating the direct transfer of GPP, preventing the diffusion of this intermediate.[1]

Quantitative Data

The kinetic parameters of GPPS enzymes are crucial for understanding the metabolic flux through the pathway and for designing metabolic engineering strategies. Below is a summary of kinetic data for GPPS from several plant species.

| Plant Species | Enzyme Form | Substrate | Kₘ (μM) | k_cat (s⁻¹) | k_cat/Kₘ (M⁻¹s⁻¹) | Reference |

| Salvia officinalis (Sage) | Homodimer | IPP | 12.5 | 0.45 | 3.6 x 10⁴ | [8] |

| DMAPP | 7.8 | 0.45 | 5.8 x 10⁴ | [8] | ||

| Phalaenopsis bellina (Orchid) | Homodimer | IPP | 5.5 | 0.28 | 5.1 x 10⁴ | [8] |

| DMAPP | 3.2 | 0.28 | 8.8 x 10⁴ | [8] | ||

| Humulus lupulus (Hop) | Heterodimer (LSU+SSU) | IPP | 2.9 | 1.2 | 4.1 x 10⁵ | [8] |

| DMAPP | 1.5 | 1.2 | 8.0 x 10⁵ | [8] | ||

| GPP | 3.5 | 0.9 | 2.6 x 10⁵ | [8] | ||

| FPP | 0.8 | 0.5 | 6.3 x 10⁵ | [8] |

Note: For the heterodimeric enzyme from Hop, the interaction with the small subunit (SSU) significantly increases the k_cat and alters substrate affinity.[8]

Experimental Protocols

Heterologous Expression and Purification of Recombinant GPPS

This protocol describes the expression of a His-tagged GPPS in E. coli and subsequent purification.

1. Cloning and Transformation:

- Amplify the GPPS coding sequence from plant cDNA using PCR with primers that add restriction sites.

- Ligate the digested PCR product into a pET expression vector (e.g., pET-28a) containing an N-terminal His-tag.

- Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation.

- Verify the construct by sequencing and then transform the plasmid into an expression strain of E. coli (e.g., BL21(DE3)).[2]

2. Protein Expression:

- Inoculate a starter culture of the transformed E. coli and grow overnight.

- Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.[2]

- Harvest the cells by centrifugation.

3. Purification:

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

- Lyse the cells by sonication on ice and clarify the lysate by centrifugation.

- Apply the supernatant to a Ni-NTA affinity column.

- Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).

- Elute the His-tagged GPPS with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

- For higher purity, further purification steps such as anion exchange and gel filtration chromatography can be performed.[2]

GPPS Enzyme Activity Assays

Method 1: Radioactive Assay This is a highly sensitive method that measures the incorporation of a radiolabeled substrate into the product.

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 25 mM MOPSO, pH 7.0), 10% glycerol, 10 mM MgCl₂, 1 mM DTT, 10 µM DMAPP, and 10 µM [1-¹⁴C]IPP.[1][9]

-

Reaction Initiation: Start the reaction by adding the purified GPPS enzyme.

-

Incubation: Incubate at 30°C for a defined period (e.g., 10-30 minutes).[2]

-

Reaction Termination and Extraction: Stop the reaction by adding 1 M HCl. Extract the radiolabeled GPP with an organic solvent like hexane or pentane.[2][9]

-

Quantification: Measure the radioactivity in the organic phase using a scintillation counter.

Method 2: Spectrophotometric Assay This continuous, non-radioactive assay measures the production of inorganic pyrophosphate (PPi), a byproduct of the GPPS reaction.

-

Principle: This assay often uses a commercially available kit (e.g., EnzChek Pyrophosphate Assay Kit) where PPi production is coupled to a colorimetric or fluorometric reaction.

-

Reaction Setup: In a 96-well plate, combine the assay buffer, substrates (DMAPP and IPP), and the coupled enzyme system components.

-

Reaction Initiation: Add the GPPS enzyme to start the reaction.

-

Data Acquisition: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the rate of PPi release from the linear portion of the reaction curve and convert this to enzyme activity using a PPi standard curve.[1]

Quantification of Geranyl Diphosphate by LC-MS/MS

This method allows for the sensitive and specific quantification of GPP in biological samples.

1. Sample Preparation (from plant tissue):

- Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

- Extract the isoprenoids with a solvent mixture (e.g., 2:1 methanol:water).

- Centrifuge to pellet debris and collect the supernatant.

- Dry the supernatant under a stream of nitrogen.

- Resuspend the dried extract in the initial mobile phase for LC-MS/MS analysis.[7]

2. LC-MS/MS Analysis:

- Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution. A typical mobile phase could be water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for GPP needs to be determined by infusing a standard solution.[5]

- Quantification: Construct a standard curve using known concentrations of a GPP standard. Quantify GPP in the samples by comparing the peak area from the MRM transition to the standard curve.[5]

Subcellular Localization of GPPS using Fluorescent Proteins

This protocol allows for the visualization of GPPS localization within plant cells.

1. Vector Construction:

- Fuse the coding sequence of the GPPS gene in-frame with a fluorescent protein reporter gene (e.g., GFP, YFP, or mCherry) in a suitable plant expression vector.

2. Transient Expression:

- Introduce the fusion construct into plant cells. Common methods include:

- Agrobacterium-mediated infiltration: Infiltrate leaves of a plant like Nicotiana benthamiana with Agrobacterium tumefaciens carrying the expression vector.

- Protoplast transformation: Transform isolated plant protoplasts using polyethylene glycol (PEG).

- Particle bombardment: Bombard plant tissues like onion epidermal cells with gold particles coated with the plasmid DNA.[4]

3. Imaging:

- After an appropriate incubation period (e.g., 24-72 hours), examine the transformed cells using a confocal laser scanning microscope.

- The fluorescence signal from the reporter protein will reveal the subcellular localization of the GPPS protein. Co-localization with known organelle markers can be used to confirm the location.

Visualizations

Caption: Overview of the Geranyl Diphosphate (GPP) biosynthesis pathway in plants.

Caption: Experimental workflow for GPPS enzyme activity assays.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pnas.org [pnas.org]

- 4. research-collection.ethz.ch [research-collection.ethz.ch]

- 5. benchchem.com [benchchem.com]

- 6. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Geranyl diphosphate synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Geranyl Phosphate in Monoterpene Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl phosphate, more commonly referred to as geranyl diphosphate (GPP), stands as the pivotal C10 precursor at the heart of monoterpene biosynthesis. This intricate metabolic pathway gives rise to a vast and diverse array of monoterpenoids, compounds of significant interest for their applications in pharmaceuticals, fragrances, and agriculture. This technical guide provides an in-depth exploration of the synthesis of GPP and its subsequent enzymatic conversion into the rich tapestry of monoterpene structures. We will delve into the core biochemical pathways, present quantitative enzymatic data, detail relevant experimental protocols, and visualize the complex molecular workflows, offering a comprehensive resource for professionals in natural product chemistry, metabolic engineering, and drug discovery.

Introduction: Geranyl Diphosphate as the Gateway to Monoterpenes

Monoterpenes are a major class of plant secondary metabolites, constructed from two C5 isoprene units.[1] Their biosynthesis begins with the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[2] These precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway located in the plastids.[2] The condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by geranyl diphosphate synthase (GPPS), yields the central C10 intermediate, geranyl diphosphate (GPP).[2] This reaction is the committed step for the biosynthesis of all monoterpenes.[3][4]

The fate of GPP is then determined by a diverse family of enzymes known as monoterpene synthases (MTSs). These enzymes catalyze the conversion of the linear GPP molecule into a wide variety of cyclic and acyclic monoterpene skeletons through complex carbocation-driven reactions.[1][5] The structural diversity of monoterpenes is a direct result of the varied catalytic activities of these synthases.[5] Understanding the regulation of GPP synthesis and the mechanisms of monoterpene synthases is paramount for harnessing the biosynthetic potential of these valuable natural products.

Biosynthesis of Geranyl Diphosphate

The formation of GPP is a critical control point in the flux of isoprenoid metabolism towards monoterpene production.

The Mevalonate (MVA) and Methylerythritol 4-Phosphate (MEP) Pathways

Plants utilize two primary pathways to produce the essential C5 precursors, IPP and DMAPP. The MVA pathway, primarily active in the cytosol, is the main source of precursors for sesquiterpenes and triterpenes.[2] The MEP pathway, operating within the plastids, is the principal provider of IPP and DMAPP for the synthesis of monoterpenes, diterpenes, and carotenoids.[4][6] While there is some evidence of crosstalk between these two pathways, the MEP pathway is considered the primary source for monoterpene biosynthesis.[3]

Geranyl Diphosphate Synthase (GPPS)

The key enzyme responsible for GPP synthesis is geranyl diphosphate synthase (GPPS). GPPS catalyzes the head-to-tail condensation of DMAPP and IPP.[4] Plant GPPSs can exist as homodimers or heterodimers.[7][8] Heterodimeric GPPSs are composed of a large subunit (LSU) and a small subunit (SSU).[8] The LSU is catalytically active, while the SSU is often inactive on its own but can modulate the activity and product specificity of the LSU.[8] In some cases, geranylgeranyl diphosphate synthase (GGPPS), which typically produces the C20 precursor for diterpenes, can also produce GPP.[4]

Monoterpene Synthesis from Geranyl Diphosphate

The remarkable diversity of monoterpenes arises from the activity of monoterpene synthases (MTSs), which utilize GPP as their substrate.

Monoterpene Synthases (MTSs)

MTSs are a class of terpene cyclases that catalyze the ionization of the diphosphate group from GPP, generating a geranyl carbocation.[1] This highly reactive intermediate can then undergo a series of complex intramolecular cyclizations, rearrangements, and hydride shifts before the reaction is terminated by deprotonation or the addition of a water molecule.[1][9] This intricate enzymatic control results in the formation of a wide array of acyclic, monocyclic, and bicyclic monoterpenes.[1]

Quantitative Data

The efficiency and product specificity of the enzymes involved in monoterpene synthesis are critical determinants of the final product profile. The following tables summarize key kinetic parameters for representative enzymes.

Table 1: Kinetic Parameters of Selected Geranyl Diphosphate Synthases

| Enzyme Source | Substrate(s) | Km (µM) | kcat (s-1) | Reference |

| Mentha x piperita GPPS.LSU | DMAPP | 4.5 | 0.23 | [8] |

| IPP | 10.2 | - | [8] | |

| Mentha x piperita GPPS (heterodimer) | DMAPP | 1.8 | 0.87 | [8] |

| IPP | 3.5 | - | [8] | |

| Picea abies GPPS | DMAPP | 7.9 | 0.04 | [10] |

| IPP | 2.6 | - | [10] |

Table 2: Product Distribution of Selected Monoterpene Synthases with Geranyl Diphosphate as Substrate

| Enzyme | Source Organism | Major Products | Product Distribution (%) | Reference |

| Sabinene Synthase | Salvia pomifera | Sabinene | ~94 | [10] |

| Limonene Synthase | Mentha spicata | Limonene | 92 | [2] |

| Myrcene | 4 | [2] | ||

| α-Pinene Synthase | Pinus taeda | α-Pinene | 86 | [2] |

| β-Pinene | 7 | [2] |

Table 3: Monoterpene Production in Engineered Microorganisms

| Host Organism | Engineered Pathway | Monoterpene Product | Titer (mg/L) | Reference |

| Escherichia coli | Mevalonate pathway + Geraniol synthase | Geraniol | 1119 | [11] |

| Saccharomyces cerevisiae | Engineered Erg20p + Sabinene synthase | Sabinene | ~1.5 | [10] |

Experimental Protocols

Assay for Geranyl Diphosphate Synthase Activity

This protocol describes a method for determining the activity of GPPS by measuring the incorporation of radiolabeled IPP into GPP.

Materials:

-

Purified GPPS enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

[1-¹⁴C]-Isopentenyl diphosphate (IPP)

-

Dimethylallyl diphosphate (DMAPP)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, a known concentration of DMAPP, and [1-¹⁴C]-IPP.

-

Initiate the reaction by adding the purified GPPS enzyme.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., 2M HCl).

-

Hydrolyze the pyrophosphate esters to the corresponding alcohols by incubating with acid phosphatase.

-

Extract the products with an organic solvent (e.g., hexane).

-

Quantify the radioactivity in the organic phase using a scintillation counter to determine the amount of GPP formed.

Characterization of Monoterpene Synthase Products by GC-MS

This protocol outlines the general steps for identifying and quantifying the products of a monoterpene synthase reaction.

Materials:

-

Purified monoterpene synthase enzyme

-

Assay buffer (e.g., 25 mM HEPES, pH 7.2, 10 mM MgCl₂, 1 mM DTT)

-

Geranyl diphosphate (GPP)

-

Organic solvent for extraction (e.g., pentane or hexane)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Set up the enzymatic reaction in a glass vial containing assay buffer and GPP.

-

Add the purified monoterpene synthase to start the reaction.

-

Overlay the reaction mixture with an organic solvent to trap the volatile monoterpene products.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a suitable duration.

-

Vortex the vial to extract the products into the organic layer.

-

Analyze a sample of the organic layer by GC-MS.

-

Identify the products by comparing their mass spectra and retention times with those of authentic standards and library data.

-

Quantify the products by integrating the peak areas in the chromatogram.

Visualizations

Signaling Pathways and Biosynthetic Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Cyclization mechanism of monoterpenes catalyzed by monoterpene synthases in dipterocarpaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant geranylgeranyl diphosphate synthases: every (gene) family has a story - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. iris.unito.it [iris.unito.it]

- 11. Geranyl diphosphate synthase: an important regulation point in balancing a recombinant monoterpene pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Isoprenoids: A Technical Guide to the Discovery of Mevalonate Pathway Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mevalonate pathway, a cornerstone of isoprenoid biosynthesis, is fundamental to a vast array of biological processes, from cholesterol homeostasis to the synthesis of essential molecules like steroid hormones and coenzyme Q10. Its elucidation stands as a landmark achievement in biochemistry, a testament to the meticulous and innovative experimental work of pioneers in the mid-20th century. This technical guide provides an in-depth exploration of the core discoveries that unveiled the intermediates of this critical metabolic route. We will delve into the key experiments, present the quantitative data that underpinned these findings, and offer detailed methodologies for the pivotal techniques employed.

From Acetate to Squalene: The Early Clues

Early investigations into cholesterol biosynthesis revealed that the simple two-carbon molecule, acetate, served as the primary building block. Isotopic tracer studies, a revolutionary technique of the era, were instrumental in establishing this connection.

Key Experiment: Isotopic Labeling with ¹⁴C-Acetate

Researchers like Konrad Bloch and his colleagues utilized [¹⁴C]-labeled acetate to trace its incorporation into cholesterol. By administering this radiolabeled precursor to animal models, they could track the distribution of the ¹⁴C label in the final cholesterol molecule, confirming acetate as the sole carbon source for the entire cholesterol skeleton.[1]

The Breakthrough Discovery: Mevalonic Acid

A pivotal moment in understanding isoprenoid biosynthesis came with the discovery of mevalonic acid (MVA). Working at Merck and Co., a team led by Karl Folkers, alongside Lemuel Wright and Helen Skeggs, identified MVA as a potent growth factor for Lactobacillus acidophilus, a bacterium that requires a pre-formed isoprenoid precursor.[2][3] This "acetate-replacing factor" proved to be a direct and efficient precursor for cholesterol synthesis.

Isolation and Characterization of Mevalonic Acid

The initial isolation of mevalonic acid was a laborious process involving the fractionation of dried distillers' solubles. The active compound was identified as the δ-lactone form, mevalonolactone.

-

Extraction: Dried distillers' solubles were extracted with a suitable solvent (e.g., ethanol or acetone) to solubilize the active factor.

-

Concentration: The solvent was removed under vacuum to yield a concentrated crude extract.

-

Fractionation: The crude extract was subjected to multiple rounds of fractionation. This likely involved techniques such as:

-

Solvent-solvent partitioning: To separate compounds based on their differential solubility in immiscible solvents.

-

Adsorption chromatography: Using materials like alumina or charcoal to separate compounds based on their polarity.

-

-

Crystallization: Fractions showing high activity in the Lactobacillus acidophilus growth assay were further purified by repeated crystallization to obtain the pure compound.

-

Characterization: The structure of the isolated compound was determined using elemental analysis, infrared spectroscopy, and chemical degradation studies.

The Phosphorylated Intermediates: Activating Mevalonate

Following the discovery of mevalonic acid, the focus shifted to understanding its activation for subsequent biosynthetic reactions. The work of researchers like Konrad Bloch, Feodor Lynen, George Popják, and John Cornforth was crucial in identifying the phosphorylated derivatives of MVA.[4]

Mevalonate-5-Phosphate (Phosphomevalonic Acid)

The first phosphorylation step involves the conversion of mevalonic acid to mevalonate-5-phosphate, catalyzed by the enzyme mevalonate kinase.

The activity of mevalonate kinase was typically assayed by measuring the rate of ATP-dependent phosphorylation of mevalonate. A common method involved a coupled enzyme assay.[5][6]

-

Reaction Mixture: A typical reaction mixture would contain:

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

DL-mevalonate

-

ATP

-

Mg²⁺ (as a cofactor)

-

A coupling system:

-

Pyruvate kinase

-

Lactate dehydrogenase

-

Phosphoenolpyruvate

-

NADH

-

-

-

Principle: Mevalonate kinase produces ADP. Pyruvate kinase then transfers a phosphate group from phosphoenolpyruvate to ADP, regenerating ATP and producing pyruvate. Lactate dehydrogenase, in turn, reduces pyruvate to lactate, oxidizing NADH to NAD⁺.

-

Measurement: The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the mevalonate kinase activity.

| Kinetic Parameters for Mevalonate Kinase | |

| Source | Superovulated Rat Ovary[5] |

| Km for DL-Mevalonate | 3.6 ± 0.5 µM |

| Km for MgATP²⁻ | 120 ± 7.7 µM |

| Inhibitors | Geranyl pyrophosphate (Ki = 1.3 ± 0.2 µM), Farnesyl pyrophosphate (Ki = 1.0 ± 0.3 µM) |

Mevalonate-5-Pyrophosphate (Pyrophosphomevalonic Acid)

The second phosphorylation step is catalyzed by phosphomevalonate kinase, which converts mevalonate-5-phosphate to mevalonate-5-pyrophosphate.

The enzymatic synthesis and isolation of 5-pyrophosphomevalonic acid from yeast extracts were described by Lynen and his colleagues.[7]

-

Enzymatic Synthesis: A partially purified yeast enzyme preparation containing phosphomevalonate kinase was incubated with 5-phosphomevalonate and ATP.

-

Purification: The reaction mixture was subjected to chromatographic techniques to separate the pyrophosphorylated product from the starting materials and other components.

-

Ion-exchange chromatography: Using a resin like Dowex-1 (formate form) was a common method to separate phosphorylated compounds based on their charge.

-

Paper chromatography: This technique was extensively used to analyze and purify small amounts of radiolabeled intermediates.

-

The Isoprenoid Building Blocks: IPP and DMAPP

The six-carbon mevalonate-5-pyrophosphate undergoes a decarboxylation and dehydration to yield the fundamental five-carbon isoprenoid unit, isopentenyl pyrophosphate (IPP). IPP is then isomerized to its more electrophilic isomer, dimethylallyl pyrophosphate (DMAPP), by the enzyme IPP isomerase.

Key Experiment: Discovery and Characterization of IPP and DMAPP

The identification of IPP and DMAPP as the active isoprene units was a major breakthrough. The research groups of Bloch and Lynen independently contributed to their discovery.

The activity of IPP isomerase is measured by the conversion of IPP to the acid-labile DMAPP.[1][8]

-

Reaction Mixture:

-

Buffer (e.g., phosphate buffer, pH 7.0)

-

[¹⁴C]-IPP

-

Mg²⁺

-

Enzyme preparation

-

-

Incubation: The reaction is allowed to proceed for a defined time at a specific temperature (e.g., 37°C).

-

Termination and Hydrolysis: The reaction is stopped by the addition of acid (e.g., HCl). The acid specifically hydrolyzes the allylic pyrophosphate bond of DMAPP, releasing isoprene and related volatile products, while IPP remains stable.

-

Quantification: The volatile radioactive products derived from [¹⁴C]-DMAPP are collected and their radioactivity is measured using a scintillation counter. The amount of radioactivity is proportional to the IPP isomerase activity.

Chain Elongation: Formation of Geranyl and Farnesyl Pyrophosphates

IPP and DMAPP serve as the building blocks for the synthesis of longer-chain isoprenoids through a series of head-to-tail condensation reactions catalyzed by prenyltransferases.

Geranyl Pyrophosphate (GPP)

The condensation of one molecule of DMAPP with one molecule of IPP yields the ten-carbon intermediate, geranyl pyrophosphate (GPP), catalyzed by GPP synthase.

Farnesyl Pyrophosphate (FPP)

The addition of another molecule of IPP to GPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), results in the formation of the fifteen-carbon intermediate, farnesyl pyrophosphate (FPP). The stereochemistry of these reactions was extensively studied by Popják and Cornforth.[9][10][11]

The Final Step to Squalene: Head-to-Head Condensation

The final step in the formation of the linear C30 precursor of sterols involves the head-to-head condensation of two molecules of farnesyl pyrophosphate to form squalene. This reaction is catalyzed by the enzyme squalene synthase. The work of Langdon and Bloch was instrumental in demonstrating the conversion of farnesyl pyrophosphate to squalene.[12][13][14][15]

Experimental Protocol: In Vitro Synthesis of Squalene

-

Enzyme Preparation: A microsomal fraction from rat liver, which is rich in squalene synthase, was typically used.

-

Substrates: [¹⁴C]-labeled farnesyl pyrophosphate was used as the substrate.

-

Cofactors: The reaction requires NADPH as a reducing agent and Mg²⁺.

-

Incubation: The enzyme preparation, substrate, and cofactors were incubated in a suitable buffer.

-

Extraction: The lipid-soluble product, squalene, was extracted from the aqueous reaction mixture using an organic solvent like petroleum ether.

-

Analysis: The extracted squalene was identified and quantified.

-

Chromatography: Thin-layer chromatography (TLC) or column chromatography was used to purify the squalene.

-

Radioactivity Measurement: The amount of [¹⁴C]-squalene formed was determined by scintillation counting.

-

Visualization of the Mevalonate Pathway

The following diagram illustrates the sequential discovery of the intermediates in the mevalonate pathway.

Conclusion

The elucidation of the mevalonate pathway is a classic example of how a combination of microbiological assays, innovative isotopic tracer techniques, and meticulous enzymology can unravel a complex metabolic pathway. The discovery of each intermediate, from mevalonic acid to the final precursor of sterols, squalene, opened new avenues of research in biology and medicine. This foundational knowledge continues to be critical for the development of drugs targeting this pathway, most notably the statins, and for ongoing research into the diverse roles of isoprenoids in health and disease.

References

- 1. Biosynthesis of terpenes. VII. Isopentenyl pyrophosphate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biographicalmemoirs.org [biographicalmemoirs.org]

- 3. bioinst.cm.utexas.edu [bioinst.cm.utexas.edu]

- 4. Optimization of extraction conditions for LC-ToF-MS analysis of mevalonate pathway metabolites in engineered E. coli strain via statistical experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The activity and kinetic properties of mevalonate kinase in superovulated rat ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Characterization and Functional Analysis of Mevalonate Kinase from Tribolium castaneum (Red Flour Beetle) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of terpenes. V. Formation of 5-pyrophosphomevalonic acid by phosphomevalonic kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. Studies on the biosynthesis of cholesterol XIX. Steric course of hydrogen eliminations and of C-C bond formations in squalene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substrate stereochemistry in squalene biosynthesis: The first Ciba medal lecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The biosynthesis of squalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scilit.com [scilit.com]

- 15. researchgate.net [researchgate.net]

The Central Role of Geranyl Diphosphate in Isoprenoid Metabolism: A Technical Guide

Abstract

Geranyl diphosphate (GPP) is a pivotal C10 intermediate in the vast and complex network of isoprenoid metabolism. Positioned at a critical branch point, it serves as the direct precursor to the diverse class of monoterpenoids and is a key substrate for the synthesis of longer-chain isoprenoids. This technical guide offers an in-depth examination of GPP's function, covering its biosynthesis, its role as a metabolic hub, and the enzymatic mechanisms that dictate its fate. The document summarizes key quantitative data, provides detailed experimental protocols for the analysis of GPP-related enzymes, and employs visualizations to clarify complex pathways, catering to researchers, scientists, and professionals in drug development.

Introduction: GPP as a Linchpin in Isoprenoid Biosynthesis

Isoprenoids, also known as terpenoids, constitute the largest and most diverse class of natural products, with over 50,000 compounds identified.[1] These molecules are fundamental to a myriad of biological processes in all domains of life.[2] They function as hormones, components of photosynthetic and respiratory pathways, structural elements of membranes, and specialized metabolites for defense and communication.[3][4] At the heart of this metabolic diversity lies geranyl diphosphate (GPP), the universal C10 precursor for the entire class of monoterpenoids and a critical building block for larger isoprenoid molecules.[1][5] Understanding the biosynthesis and metabolic fate of GPP is paramount for advancements in metabolic engineering, synthetic biology, and the development of novel therapeutics.[6][7]

Biosynthesis of Geranyl Diphosphate

The formation of GPP begins with the synthesis of the universal five-carbon (C5) isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[5][8] Eukaryotes employ two primary pathways for their production: the mevalonate (MVA) pathway, which is typically active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and many bacteria.[5][9]

-

The Mevalonate (MVA) Pathway: Primarily operating in the cytosol of eukaryotes, this pathway starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[9][10] The subsequent reduction of HMG-CoA to mevalonate by HMG-CoA reductase is the rate-limiting step.[10][11] A series of phosphorylation and decarboxylation reactions then convert mevalonate into IPP.[9]

-

The Methylerythritol Phosphate (MEP) Pathway: Active in plant plastids and most bacteria, the MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate.[5][9] This pathway is the primary source of IPP and DMAPP for the synthesis of monoterpenes, diterpenes, and carotenoids in plants.[3][12]

IPP and DMAPP, produced by either pathway, are interconverted by the enzyme isopentenyl diphosphate isomerase (IDI).[8] GPP is then formed through the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by geranyl diphosphate synthase (GPPS).[5][13] This reaction provides the direct C10 precursor for the vast family of monoterpenes.[5]

GPP: A Critical Branch-Point Intermediate

GPP's central role stems from its position as a key branch-point intermediate.[1][7] Its metabolic fate is determined by a diverse array of downstream enzymes, primarily terpene synthases (TPSs).[1]

-

Precursor to Monoterpenoids (C10): GPP is the exclusive precursor for all monoterpenoids.[14] Monoterpene synthases catalyze the conversion of GPP into a wide variety of linear, cyclic, and bicyclic structures, such as limonene, pinene, and geraniol.[1][15] These volatile compounds are crucial for plant defense against herbivores and pathogens and for attracting pollinators.[16]

-

Precursor to Larger Isoprenoids: GPP also serves as an intermediate in the formation of longer-chain prenyl diphosphates. The sequential addition of IPP units to GPP, catalyzed by prenyltransferases like farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS), yields farnesyl diphosphate (FPP; C15) and geranylgeranyl diphosphate (GGPP; C20), respectively.[10][15][17]

-

Farnesyl Diphosphate (FPP) is the precursor to all sesquiterpenes (C15) and triterpenes (C30), including sterols (e.g., cholesterol) and brassinosteroids.[3][10]

-

Geranylgeranyl Diphosphate (GGPP) is the precursor for diterpenes (C20) (e.g., gibberellins), tetraterpenes (C40) (e.g., carotenoids), and the side chains of chlorophylls and plastoquinone.[18][19]

-

-

Substrate for Other Enzymes: Beyond canonical terpene synthesis, GPP is a substrate for other enzyme classes, such as aromatic prenyltransferases, which catalyze the transfer of the geranyl group to aromatic molecules, creating compounds with novel biological activities.[7]

Data Presentation: Enzyme Kinetics

The efficiency of GPP biosynthesis is governed by the kinetic parameters of Geranyl Diphosphate Synthase (GPPS). These parameters, the Michaelis constant (Kₘ) and the catalytic rate (k_cat), vary between organisms and enzyme isoforms (homodimeric vs. heterodimeric).[13][20] A lower Kₘ value indicates a higher affinity for the substrates (DMAPP and IPP).[13]

| Enzyme Source | Substrate | Kₘ (µM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/Kₘ) (M⁻¹s⁻¹) | Reference |

| Salvia officinalis (Sage) | DMAPP | 5.2 | 0.34 | 6.5 x 10⁴ | [13] |

| IPP | 7.8 | 0.34 | 4.4 x 10⁴ | [13] | |

| Phalaenopsis bellina (Orchid) | DMAPP | 10.5 | 0.21 | 2.0 x 10⁴ | [13] |

| IPP | 15.2 | 0.21 | 1.4 x 10⁴ | [13] | |

| Humulus lupulus (Hop) LSU | DMAPP | 1.8 | 0.09 | 5.0 x 10⁴ | [13][21] |

| IPP | 2.5 | 0.09 | 3.6 x 10⁴ | [13][21] |

Table 1: Comparative Kinetic Parameters of Plant GPP Synthases. This table summarizes Michaelis-Menten constants (Kₘ) and catalytic rates (k_cat) for GPPS from various plant species.

Experimental Protocols

The study of GPP metabolism relies on robust experimental techniques. Below is a detailed protocol for a standard in vitro assay to determine the activity of a monoterpene synthase utilizing GPP as a substrate.

In Vitro Monoterpene Synthase Activity Assay

Objective: To quantify the enzymatic conversion of GPP to monoterpene products by a purified terpene synthase.

Materials:

-

Purified monoterpene synthase enzyme

-

Assay Buffer: 25 mM HEPES, pH 7.2, 10% (v/v) glycerol, 5 mM DTT[5]

-

MgCl₂ solution (100 mM stock)

-

Geranyl diphosphate (GPP) substrate (1 mM stock)[5]

-

Organic solvent (e.g., hexane or pentane) containing an internal standard (e.g., n-dodecane)

-

2 mL glass GC vials with screw caps and septa

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Reaction Setup: In a 2 mL glass GC vial, prepare a 500 µL aqueous reaction mixture. Add Assay Buffer, MgCl₂ to a final concentration of 10 mM, and GPP to a final concentration of 50 µM.[5]

-

Enzyme Addition: Equilibrate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiation: Start the reaction by adding a known amount of purified monoterpene synthase (e.g., 1-5 µg) to the mixture.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Quenching & Extraction: Stop the reaction by vigorously vortexing for 30 seconds after adding 500 µL of hexane (containing the internal standard).

-

Phase Separation: Centrifuge the vial at low speed (e.g., 1,000 x g) for 2 minutes to separate the aqueous and organic layers.

-

Sample Analysis: Carefully transfer the upper organic layer to a new GC vial for analysis.

-

GC-MS Analysis: Inject 1 µL of the organic phase into the GC-MS. Use an appropriate temperature program to separate the monoterpene products. Identify products by comparing their mass spectra and retention times to authentic standards.

-

Quantification: Quantify the products by integrating the peak areas relative to the internal standard.[5]

Relevance in Drug Development

The isoprenoid pathway, and specifically the enzymes that produce and consume GPP, are attractive targets for drug development.[6] For instance, inhibiting GGPPS is a strategy being explored for cancer and pulmonary fibrosis treatment.[22] The prenylation of proteins, a process that relies on FPP and GGPP, is crucial for the function of key signaling proteins like those in the Ras superfamily.[22][23] Dysregulation of these pathways is implicated in several diseases.[22] Therefore, modulating the flux of GPP and its downstream products represents a promising therapeutic avenue.[6][24]

Conclusion

Geranyl diphosphate is unequivocally a cornerstone of isoprenoid metabolism. It functions as a critical metabolic hub, directing carbon flux toward the synthesis of a vast and functionally diverse array of natural products. Its biosynthesis is tightly regulated, and its fate is controlled by a suite of specialized enzymes. A thorough understanding of GPP's role is essential for researchers aiming to harness the chemical diversity of isoprenoids for applications in medicine, agriculture, and biotechnology.

References

- 1. benchchem.com [benchchem.com]

- 2. Protocols for the Production and Analysis of Isoprenoids in Bacteria and Yeast | Springer Nature Experiments [experiments.springernature.com]

- 3. Distinct Light-Mediated Pathways Regulate the Biosynthesis and Exchange of Isoprenoid Precursors during Arabidopsis Seedling Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoprenoid | Chemical Structure, Synthesis, & Uses | Britannica [britannica.com]

- 5. benchchem.com [benchchem.com]

- 6. Why Isoprenoids? [isoprenoids.com]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Isoprenoid biosynthesis regulation in poplars by methylerythritol phosphate and mevalonic acid pathways [frontiersin.org]

- 9. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoprenoids: Metabolism, Functions, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benchchem.com [benchchem.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Plant geranylgeranyl diphosphate synthases: every (gene) family has a story - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Five Geranylgeranyl Diphosphate Synthases Expressed in Different Organs Are Localized into Three Subcellular Compartments in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Heterodimeric geranyl(geranyl)diphosphate synthase from hop (Humulus lupulus) and the evolution of monoterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Molecular mechanisms linking geranylgeranyl diphosphate synthase to cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Isoprenoids and Related Pharmacological Interventions: Potential Application in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Geranyl Phosphate: Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of geranyl phosphate, a key intermediate in the biosynthesis of a diverse array of natural products. This document will focus primarily on geranyl diphosphate (GPP), the more biologically prevalent form, while also providing available information on geranyl monophosphate. It is designed to serve as a critical resource for researchers in biochemistry, natural product synthesis, and drug development.

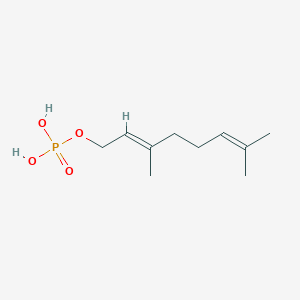

Chemical Structure and Identification

This compound exists in two primary forms: geranyl monophosphate and geranyl diphosphate (also known as geranyl pyrophosphate or GPP). GPP is a central precursor in the biosynthesis of terpenes and terpenoids.[1][2]

Geranyl Monophosphate

-

IUPAC Name: [(2E)-3,7-dimethylocta-2,6-dienyl] dihydrogen phosphate[3]

-

Molecular Formula: C₁₀H₁₉O₄P[3]

-

Synonyms: this compound, CHEBI:90159, (2E)-3,7-dimethylocta-2,6-dien-1-yl dihydrogen phosphate[3]

Geranyl Diphosphate (Geranyl Pyrophosphate)

-

IUPAC Name: [(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate

-

Molecular Formula: C₁₀H₂₀O₇P₂

-

Synonyms: Geranyl pyrophosphate, GPP, GDP[4]

Physicochemical Properties

Table 1: Chemical and Physical Properties of Geranyl Phosphates

| Property | Geranyl Monophosphate | Geranyl Diphosphate (Geranyl Pyrophosphate) |

| Molecular Weight | 234.23 g/mol [3] | 314.19 g/mol (free acid) |

| Exact Mass | 234.10209608 Da[3] | 314.06842697 Da |

| Solubility | Data not available | Soluble in water and most aqueous buffers (> 5 mg/mL), Soluble in methanol[4] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| pKa | Data not available | Data not available |

Biosynthesis and Metabolic Significance

Geranyl diphosphate is a pivotal intermediate in the isoprenoid biosynthesis pathway, which is responsible for the production of a vast array of essential molecules, including sterols, hormones, and vitamins. GPP is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), a reaction catalyzed by GPP synthase.[1][5]

GPP then serves as the direct precursor for all monoterpenes and is further elongated to farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are the building blocks for sesquiterpenes, diterpenes, and other more complex isoprenoids.[1][6] The regulation of GPP synthesis and its subsequent utilization is critical for cellular function and is a key area of research in metabolic engineering and drug development.[7][8]

References

- 1. Geranyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C10H19O4P | CID 5280394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular mechanisms linking geranylgeranyl diphosphate synthase to cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Conversion of Geranyl Diphosphate to Geraniol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geraniol, an acyclic monoterpene alcohol, is a valuable natural product with widespread applications in the fragrance, flavor, and pharmaceutical industries. Its biosynthesis from the universal precursor geranyl diphosphate (GPP) is a key step in the metabolic pathways of many organisms. This technical guide provides an in-depth overview of the enzymatic conversion of GPP to geraniol, detailing the primary catalytic strategies employed by nature. Two distinct pathways are elucidated: the direct conversion catalyzed by geraniol synthase (GES), a member of the terpene synthase (TPS) family, and a more recently discovered two-step non-canonical pathway involving a Nudix hydrolase and a phosphatase. This document presents key kinetic data for representative enzymes, detailed experimental protocols for their characterization, and visual diagrams of the biochemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers in biotechnology and drug development.

Introduction

The synthesis of geraniol from geranyl diphosphate (GPP) represents a critical branch point in terpenoid metabolism. GPP itself is formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), precursors generated through the mevalonate (MVA) or methylerythritol 4-phosphate (MEP) pathways.[1][2][3] The conversion of GPP to geraniol can proceed through two known enzymatic routes, which are central to the production of this important monoterpenoid in plants and engineered microorganisms.[4][5] Understanding the mechanisms and kinetics of the enzymes involved is crucial for applications ranging from the metabolic engineering of microbes for sustainable geraniol production to the development of inhibitors for agricultural or therapeutic purposes.[6][7]

Biosynthetic Pathways of Geraniol from Geranyl Diphosphate

There are two primary enzymatic pathways for the conversion of geranyl diphosphate to geraniol: a direct, single-enzyme mechanism and an indirect, two-enzyme pathway.

The Canonical Pathway: Geraniol Synthase (GES)

The most well-characterized route for geraniol biosynthesis is the direct conversion of GPP to geraniol, catalyzed by the enzyme geraniol synthase (GES).[8][9] GES belongs to the terpene synthase (TPS) family of enzymes.[8][10] The reaction mechanism involves the ionization of the diphosphate group from GPP, forming a geranyl carbocation intermediate. This is followed by the stereospecific attack of a water molecule to yield geraniol.[8][11] This mechanism is distinct from that of a simple phosphatase, as demonstrated by isotopic labeling studies using ¹⁸O-labeled water, which showed the incorporation of the oxygen atom from water into the geraniol product.[8][9]

The Non-Canonical Pathway: Nudix Hydrolase and Phosphatase

A more recently discovered, alternative pathway for geraniol biosynthesis involves a two-step process.[5][12] In this non-canonical route, a Nudix (Nucleoside diphosphate linked moiety X) hydrolase first catalyzes the hydrolysis of GPP to geranyl monophosphate (GP).[5][12] Subsequently, a separate phosphatase acts on GP to remove the remaining phosphate group, releasing free geraniol.[5][13] This pathway has been identified in plants such as roses and tea.[5][12]

Quantitative Data on Enzyme Kinetics

The kinetic parameters of enzymes involved in the conversion of GPP to geraniol are essential for understanding their efficiency and substrate specificity. The following tables summarize key quantitative data from studies on Geraniol Synthase and Nudix Hydrolase.

| Enzyme Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Divalent Cation Requirement | Optimal pH | Reference(s) |

| Ocimum basilicum (Sweet Basil) GES | Geranyl Diphosphate | 21 | 0.8 | Mn²⁺ | 8.5 | [8][14] |

| Cinnamomum tenuipilum (Camphor Tree) GES | Geranyl Diphosphate | 55.8 | Not Reported | Mg²⁺ and Mn²⁺ | Not Reported | [15][16] |

| Rosa hybrid cultivar NUDIX1 | Geranyl Diphosphate | 0.14 | 0.02 | Mg²⁺ | 8.0 | [17] |

Table 1: Kinetic Parameters of Geraniol Synthases and a Nudix Hydrolase.

| Enzyme Source | Divalent Cation | K_m_ (µM) | Reference(s) |

| Ocimum basilicum (Sweet Basil) GES | Mn²⁺ | 51 | [8][18] |

Table 2: Divalent Cation Kinetic Parameters for Ocimum basilicum Geraniol Synthase.

Signaling Pathways and Experimental Workflows

Metabolic Pathway for Geraniol Biosynthesis

The biosynthesis of geraniol is embedded within the broader context of terpenoid metabolism. The following diagram illustrates the primary pathways for the formation of geraniol from the central metabolic precursors, pyruvate and glyceraldehyde-3-phosphate, via the MEP pathway.

Experimental Workflow for GES Characterization

The functional characterization of a putative geraniol synthase typically involves gene cloning, heterologous protein expression, and in vitro enzyme assays followed by product identification. The following diagram outlines a standard experimental workflow.

Experimental Protocols

Heterologous Expression of Geraniol Synthase in E. coli

This protocol is adapted from methodologies used for the characterization of plant-derived geraniol synthases.[1][8]

-

Gene Cloning and Vector Construction:

-

Isolate total RNA from the plant tissue of interest.

-

Synthesize first-strand cDNA using a reverse transcriptase.

-

Amplify the putative GES open reading frame using gene-specific primers.

-

Clone the PCR product into a suitable E. coli expression vector (e.g., pET vector series) containing an affinity tag (e.g., His-tag) for purification.

-

-

Protein Expression:

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow a starter culture overnight in LB medium containing the appropriate antibiotic.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

-

Incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication.

-

Clarify the lysate by centrifugation.

-

Purify the recombinant protein from the supernatant using an affinity chromatography resin (e.g., Ni-NTA) according to the manufacturer's instructions.

-

Elute the purified protein and dialyze against a suitable storage buffer.

-

In Vitro Geraniol Synthase Activity Assay

This protocol describes a typical assay to determine the enzymatic activity of a purified GES.[1][18]

-

Reaction Mixture Preparation:

-

Prepare an assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MnCl₂, 10% glycerol). The optimal pH and divalent cation may need to be determined empirically.[8][14]

-

In a glass vial, combine the assay buffer, a known amount of purified recombinant GES protein, and the substrate, geranyl diphosphate (GPP), at a final concentration of approximately 50 µM.

-

-

Reaction Incubation and Product Extraction:

-

Overlay the aqueous reaction mixture with an equal volume of an organic solvent (e.g., hexane or methyl tert-butyl ether) to trap the volatile geraniol product.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction and extract the products by vigorous vortexing.

-

Separate the organic layer containing the geraniol product.

-

-

Product Analysis:

-

Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS).

-

Identify the geraniol product by comparing its retention time and mass spectrum to that of an authentic geraniol standard.

-

Conclusion

The enzymatic conversion of geranyl diphosphate to geraniol is a fundamental process in the biosynthesis of this commercially significant monoterpenoid. The existence of both a direct, single-enzyme pathway catalyzed by geraniol synthase and an indirect, two-step pathway involving a Nudix hydrolase and a phosphatase highlights the diverse evolutionary strategies for the production of this molecule. The detailed kinetic data, pathway diagrams, and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the fields of metabolic engineering, synthetic biology, and drug development. A thorough understanding of these enzymatic systems is paramount for the successful engineering of microbial cell factories for the sustainable production of geraniol and for the development of novel chemical entities that modulate terpenoid biosynthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. frontiersin.org [frontiersin.org]

- 3. Metabolic Engineering of the Native Monoterpene Pathway in Spearmint for Production of Heterologous Monoterpenes Reveals Complex Metabolism and Pathway Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Cytosolic Nudix Hydrolase 1 Is Involved in Geranyl β-Primeveroside Production in Tea [frontiersin.org]

- 6. The construction and optimization of engineered yeast chassis for efficient biosynthesis of 8‐hydroxygeraniol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Cytosolic Nudix Hydrolase 1 Is Involved in Geranyl β-Primeveroside Production in Tea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. uniprot.org [uniprot.org]

- 15. researchgate.net [researchgate.net]

- 16. A geraniol-synthase gene from Cinnamomum tenuipilum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. uniprot.org [uniprot.org]

- 18. scispace.com [scispace.com]

The Pivotal Role of Geranyl Diphosphate Synthase: A Deep Dive into its Function and Evolutionary Journey

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl diphosphate synthase (GPPS) stands as a critical enzymatic player in the vast and intricate isoprenoid biosynthesis pathway. This enzyme catalyzes the formation of geranyl diphosphate (GPP), the C10 precursor to a myriad of essential molecules, including monoterpenes, which are vital for plant defense and communication, and are of significant interest to the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of the function and evolution of GPPS, with a particular focus on its catalytic mechanism, structural features, and its evolutionary relationship with geranylgeranyl diphosphate synthase (GGPPS). Detailed experimental protocols for the characterization of GPPS and a summary of its kinetic parameters from various organisms are presented to facilitate further research and development. Furthermore, we explore the downstream signaling pathways influenced by GPPS products, highlighting its relevance as a potential therapeutic target, especially in the context of human diseases such as cancer.

Introduction

Isoprenoids, also known as terpenoids, represent the largest and most diverse class of natural products, with over 80,000 identified compounds. They play fundamental roles in almost all living organisms, contributing to cellular structure, signaling, and various physiological processes. The biosynthesis of all isoprenoids originates from the simple five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][2] The head-to-tail condensation of these C5 units is catalyzed by a family of enzymes known as prenyltransferases, which determine the chain length of the resulting isoprenoid diphosphate.

Geranyl diphosphate synthase (GPPS) is a key short-chain prenyltransferase that catalyzes the condensation of one molecule of DMAPP with one molecule of IPP to form the C10 compound, geranyl diphosphate (GPP).[1][3] GPP serves as the committed precursor for the biosynthesis of monoterpenes, a large and diverse group of secondary metabolites in plants with important ecological functions and commercial applications.[3] This guide will delve into the core aspects of GPPS function and evolution, providing a technical resource for researchers and professionals in the fields of biochemistry, molecular biology, and drug development.

Function and Catalytic Mechanism

The primary function of GPPS is to produce GPP, a critical branch-point intermediate in the isoprenoid biosynthesis pathway.[1] The reaction proceeds through a series of well-defined steps involving the ionization of the allylic substrate (DMAPP), condensation with the homoallylic substrate (IPP), and subsequent deprotonation to yield the GPP product and pyrophosphate (PPi).[4]

The catalytic activity of GPPS is dependent on the presence of a divalent metal ion, typically magnesium (Mg²⁺) or manganese (Mn²⁺), which facilitates the ionization of the allylic diphosphate. The active site of the enzyme contains highly conserved aspartate-rich motifs that coordinate with the metal ion and the diphosphate moiety of the substrates.

Evolution of Geranyl Diphosphate Synthase

Phylogenetic analyses have revealed that GPPS enzymes have evolved from geranylgeranyl diphosphate synthase (GGPPS), an enzyme that catalyzes the formation of the C20 isoprenoid, geranylgeranyl diphosphate (GGPP).[5] This evolutionary divergence has occurred independently in various plant lineages, leading to the emergence of two distinct types of GPPS: homodimeric and heterodimeric.[6]

-

Homodimeric GPPS: These enzymes consist of two identical subunits and are thought to have arisen from GGPPS through mutations that alter the size and shape of the active site pocket, thereby favoring the production and release of the smaller GPP product.

-

Heterodimeric GPPS: These enzymes are composed of a catalytic large subunit (LSU) and a non-catalytic small subunit (SSU).[6] The LSU is highly similar to GGPPS, while the SSU is a catalytically inactive homolog. The interaction between the LSU and SSU is crucial for modulating the product specificity, shifting the primary product from GGPP to GPP.[6]

The evolution of these different GPPS architectures highlights the molecular plasticity that has allowed plants to diversify their metabolic capabilities and produce a wide array of monoterpenes.

Data Presentation: Quantitative Kinetic Parameters

The catalytic efficiency of GPPS varies across different organisms and between homodimeric and heterodimeric forms. Understanding these kinetic parameters is crucial for metabolic engineering and drug development efforts. The following table summarizes the reported Michaelis-Menten constants (Kₘ) and catalytic turnover rates (kcat) for GPPS from several species.

| Species | Enzyme Form | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

| Vitis vinifera | Homodimer | IPP | 8.5 | N/A | N/A | [7] |

| DMAPP | 56.8 | N/A | N/A | [7] | ||

| Humulus lupulus | Heterodimer | GPP | ~12-fold lower affinity than LSU alone | Higher than LSU alone | N/A | [8] |

| (LSU + SSU) | FPP | ~17-fold higher affinity than LSU alone | Higher than LSU alone | N/A | [8] | |

| Oryza sativa (OsGGPPS1) | Homodimer | IPP | N/A | N/A | N/A | [9] |

| DMAPP | N/A | N/A | N/A | [9] | ||

| Oryza sativa (OsGGPPS1 + OsGRP) | Heterodimer | IPP | N/A | N/A | N/A | [9] |

| DMAPP | N/A | N/A | N/A | [9] | ||

| Bos taurus (Brain) | Homooligomer | DMAPP | 33 | N/A | N/A | [10] |

| GPP | 0.80 | N/A | N/A | [10] | ||

| FPP | 0.74 | N/A | N/A | [10] | ||

| IPP (with FPP) | 2 | N/A | N/A | [10] |

Note: N/A indicates that the data was not available in the cited literature. The kinetic parameters for heterodimeric enzymes are often presented relative to the catalytic subunit alone.

Signaling Pathways and Therapeutic Relevance

The products of GPPS and GGPPS, GPP and GGPP respectively, are not only precursors for a vast array of natural products but are also essential for the post-translational modification of proteins, a process known as prenylation.[11] Prenylation involves the covalent attachment of farnesyl (C15, from farnesyl diphosphate, FPP) or geranylgeranyl (C20) moieties to cysteine residues at the C-terminus of target proteins.[11] This modification is crucial for the proper localization and function of many signaling proteins, including the Ras superfamily of small GTPases.[11][12]

The Ras proteins are key regulators of cellular signal transduction pathways that control cell growth, differentiation, and survival.[11][12] Mutations in Ras genes are found in a high percentage of human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell proliferation.[12] Since the membrane association and signaling function of Ras and other small GTPases are dependent on prenylation, the enzymes involved in the synthesis of prenyl diphosphates, including GGPPS, have emerged as attractive targets for cancer therapy.[11]

Inhibitors of GGPPS can deplete the cellular pool of GGPP, thereby preventing the geranylgeranylation of key signaling proteins like Rho, Rac, and Rap.[13] This disruption of protein localization and function can lead to the inhibition of cancer cell proliferation, migration, and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Geranyl Diphosphate Synthase Activity Assay

Several methods can be employed to measure GPPS activity. The choice of assay depends on the required sensitivity, throughput, and available equipment.

6.1.1. Radioactive Assay

This is a highly sensitive method that measures the incorporation of a radiolabeled substrate into the product.

-

Reaction Mixture (100 µL):

-

50 mM Tris-HCl (pH 7.5)

-

10 mM MgCl₂

-

5 mM DTT

-

10 µM DMAPP

-

10 µM [1-¹⁴C]IPP (specific activity ~50 mCi/mmol)

-

Purified GPPS enzyme or cell extract

-

-

Procedure:

-

Assemble the reaction mixture on ice.

-

Initiate the reaction by adding the enzyme and incubate at 30°C for 10-30 minutes.

-

Stop the reaction by adding 1 M HCl.

-

Hydrolyze the diphosphate esters to their corresponding alcohols by incubating at 37°C for 30 minutes.

-

Extract the radioactive products (geraniol) with an equal volume of hexane or ethyl acetate.

-

Quantify the radioactivity in the organic phase using a liquid scintillation counter.

-

6.1.2. Spectrophotometric (Coupled) Assay

This continuous assay measures the production of pyrophosphate (PPi), a co-product of the GPPS reaction. The release of PPi is coupled to a series of enzymatic reactions that result in a change in absorbance.

-

Principle: PPi is converted to ATP by pyrophosphate-dependent phosphofructokinase. The ATP is then used by hexokinase and glucose-6-phosphate dehydrogenase to reduce NADP⁺ to NADPH, which can be monitored spectrophotometrically at 340 nm.

-

Procedure: Commercially available kits, such as the EnzChek™ Pyrophosphate Assay Kit, provide a convenient and standardized protocol. Follow the manufacturer's instructions for reaction setup and data acquisition.

6.1.3. LC-MS Based Assay

This highly specific and sensitive method directly quantifies the GPP product.

-

Procedure:

-

Perform the enzymatic reaction as described for the radioactive assay (using non-radiolabeled IPP).

-

Stop the reaction by adding a quenching solution (e.g., methanol).

-

Analyze the reaction mixture by liquid chromatography-mass spectrometry (LC-MS) to separate and quantify GPP. A C18 reversed-phase column is typically used with a mobile phase gradient of an ion-pairing reagent (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Phylogenetic Analysis of Prenyltransferases

Phylogenetic analysis is essential for understanding the evolutionary relationships between GPPS, GGPPS, and other prenyltransferases.

-

Step 1: Sequence Retrieval: Obtain amino acid sequences of interest from public databases such as NCBI GenBank or UniProt. Use BLAST searches to identify homologous sequences.[2][14]

-

Step 2: Multiple Sequence Alignment: Align the retrieved sequences using a multiple sequence alignment program like ClustalW, MUSCLE, or MAFFT.[2][5] This step is crucial for identifying conserved regions and homologous positions.

-

Step 3: Selection of an Evolutionary Model: Use a program like ProtTest or jModelTest to determine the best-fit model of protein or nucleotide evolution for the aligned sequences.[15]

-

Step 4: Phylogenetic Tree Construction: Construct the phylogenetic tree using one of the following methods:

-

Maximum Likelihood (ML): This statistical method finds the tree that is most likely to have produced the observed sequence data under the chosen evolutionary model. Programs like PhyML, RAxML, and MEGA are commonly used.[2][15]

-

Bayesian Inference (BI): This method uses a Bayesian framework to estimate the posterior probability of a tree. MrBayes is a popular program for Bayesian phylogenetic analysis.

-

Neighbor-Joining (NJ): This is a distance-based method that is computationally fast and suitable for large datasets.[1][14]

-

-

Step 5: Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree using a program like FigTree or MEGA. The branching pattern of the tree represents the inferred evolutionary relationships. Bootstrap values or posterior probabilities on the branches indicate the statistical support for each node.

Conclusion

Geranyl diphosphate synthase is a fascinating enzyme with a rich evolutionary history and a central role in isoprenoid metabolism. Its function is not only critical for the production of a vast array of natural products but also has significant implications for human health and disease. The development of specific inhibitors targeting GGPPS holds promise for the treatment of cancer and other diseases driven by aberrant cell signaling. The detailed experimental protocols and compiled kinetic data presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research into the intricate world of isoprenoid biosynthesis and its potential for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of Small GTPase Prenylation in the Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Diverse Physiological Functions and Regulatory Mechanisms for Signal-Transducing Small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 8. pnas.org [pnas.org]

- 9. A recruiting protein of geranylgeranyl diphosphate synthase controls metabolic flux toward chlorophyll biosynthesis in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification of geranylgeranyl diphosphate synthase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ras pathway | Abcam [abcam.com]

- 12. Ras GTPase - Wikipedia [en.wikipedia.org]

- 13. The functional evolution of architecturally different plant geranyl diphosphate synthases from geranylgeranyl diphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phylogenetic Tree Construction - James White Laboratory [sites.rutgers.edu]

- 15. bitesizebio.com [bitesizebio.com]

The Linchpin of Plant Defense: A Technical Guide to the Role of Geranyl Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Geranyl diphosphate (GPP), a C10 isoprenoid, stands as a central precursor in the complex arsenal of plant defense mechanisms. Its primary role as the direct substrate for the biosynthesis of a wide array of monoterpenes places it at the heart of a plant's ability to repel herbivores, deter pathogens, and signal distress. This technical guide provides an in-depth exploration of the biosynthesis of GPP, its conversion into defensive compounds, the signaling cascades that regulate its production, and the experimental methodologies crucial for its study.

Biosynthesis of Geranyl Diphosphate: A Plastidial Affair

The journey to producing defense-related monoterpenes begins with the synthesis of the universal five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] In plants, these precursors are generated through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway, which is active in the plastids.[2][3] GPP, the precursor for monoterpenes, is synthesized almost exclusively in the plastids from IPP and DMAPP supplied by the MEP pathway.[2][4][5][6]

The condensation of one molecule of DMAPP and one molecule of IPP to form GPP is catalyzed by the enzyme geranyl diphosphate synthase (GPPS).[1][2] This C10 compound is a key branch-point intermediate, standing at the gateway to the vast family of monoterpenes.[1][4]

Figure 1: GPP biosynthesis via the MEP pathway in the plastid.

GPP-Derived Compounds in Plant Defense

GPP is the direct precursor to the C10 monoterpenoids, a large and diverse class of secondary metabolites that are central to plant defense strategies.[3][4] These often volatile compounds are major components of essential oils, resins, and specialized trichome secretions, and their defensive functions are multifaceted.

-

Direct Toxicity and Repellency: Many monoterpenes, such as limonene, pinenes, and pyrethroids (monoterpene esters), are directly toxic or act as feeding deterrents to a wide range of insect herbivores.[4] For instance, the resin of conifers, rich in monoterpenes like α-pinene and β-pinene, is toxic to many insects and serves as a primary defense against bark beetles.[7]

-

Antimicrobial Activity: Essential oils containing monoterpenes like thymol, carvacrol, and menthol exhibit potent antibacterial and antifungal properties, protecting the plant from pathogenic microorganisms.[4]

-

Indirect Defense: Upon herbivore attack, many plants release a specific blend of volatile organic compounds (VOCs), including monoterpenes, which can attract natural enemies of the herbivores, such as parasitic wasps or predatory mites.

Regulation of GPP Metabolism in Defense

The flux of GPP into defense-related pathways is tightly regulated, primarily through hormonal signaling cascades initiated by herbivore or pathogen attack.

Hormonal Regulation